molecular formula C15H14BrClN2O3S B2966834 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798680-53-1

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2966834
CAS No.: 1798680-53-1
M. Wt: 417.7
InChI Key: IVZXXKZOYKGZRZ-UHFFFAOYSA-N
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Description

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine ring, and a benzoyl group with bromine and chlorine substituents

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of bromine and chlorine substituents on biological activity.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group with bromine and chlorine substituents can be introduced via Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents on the benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione: can be compared with other piperidine and thiazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities not seen in other similar compounds. The presence of both bromine and chlorine substituents on the benzoyl group adds to its distinctiveness.

Properties

IUPAC Name

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c16-9-1-2-12(17)11(7-9)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZXXKZOYKGZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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